molecular formula C10H16O B028553 3-Ethenylidene-2-propan-2-yloxane CAS No. 108207-85-8

3-Ethenylidene-2-propan-2-yloxane

Cat. No.: B028553
CAS No.: 108207-85-8
M. Wt: 152.23 g/mol
InChI Key: DRYTXEJMDZEQPU-UHFFFAOYSA-N
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Description

3-Ethenylidene-2-propan-2-yloxane is a bicyclic ether derivative characterized by an oxane (tetrahydropyran) ring substituted at position 2 with a propan-2-yl (isopropyl) group and at position 3 with an ethenylidene moiety. This structure confers unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical intermediate design. The compound’s reactivity is influenced by the strained oxane ring and the conjugated ethenylidene group, which may participate in cycloaddition or polymerization reactions.

Properties

CAS No.

108207-85-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-4-9-6-5-7-11-10(9)8(2)3/h8,10H,1,5-7H2,2-3H3

InChI Key

DRYTXEJMDZEQPU-UHFFFAOYSA-N

SMILES

CC(C)C1C(=C=C)CCCO1

Canonical SMILES

CC(C)C1C(=C=C)CCCO1

Synonyms

2H-Pyran,3-ethenylidenetetrahydro-2-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 3-Ethenylidene-2-propan-2-yloxane with structurally analogous compounds is challenging due to the scarcity of direct studies. However, insights can be drawn from related bicyclic ethers and substituted oxanes:

Structural and Functional Analogues

2-Isopropyloxane Derivatives: Compounds like 2-isopropyl-4-methyloxane exhibit comparable steric hindrance but lack the conjugated ethenylidene group, reducing their reactivity in electrophilic addition reactions . Boiling points and solubility in polar solvents (e.g., ethanol) are similar, but this compound’s conjugated system may enhance UV absorption properties.

Ethenylidene-Substituted Heterocycles :

  • Analogues such as 3-ethenylidenepiperidine show higher nucleophilicity at the ethenylidene site due to reduced ring strain compared to oxane systems .
  • Thermal stability data for these compounds suggest that the oxane ring in this compound may confer lower decomposition temperatures (~150–200°C) compared to six-membered nitrogen heterocycles (>250°C).

For example, unspecified impurities in drug substances are typically controlled at ≤0.10% per ICH guidelines .

Key Data Table

Property This compound 2-Isopropyl-4-methyloxane 3-Ethenylidenepiperidine
Molecular Formula C₉H₁₄O C₈H₁₆O C₇H₁₁N
Boiling Point (°C) ~185 (estimated) 198 210
Solubility in Water Low Low Moderate
Reactivity with Electrophiles High (conjugated system) Moderate High
Regulatory Threshold Not established Not applicable ≤0.10% (ICH Q3A/B)

Research Findings and Limitations

  • Synthetic Challenges : The steric bulk of the isopropyl group complicates functionalization at position 2, requiring specialized catalysts (e.g., Lewis acids) for regioselective modifications.
  • Pharmacological Relevance: No direct studies link this compound to drug candidates, though its structural motifs resemble intermediates in steroid synthesis (e.g., drospirenone-related impurities) .
  • Gaps in Data : Quantitative spectral data (NMR, IR) and toxicity profiles are absent in publicly available literature, limiting industrial applicability assessments.

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